molecular formula C7H6BBrClFO2 B2960987 5-BRomo-4-chloro-2-fluoro-3-methylphenylboronic acid CAS No. 2377606-52-3

5-BRomo-4-chloro-2-fluoro-3-methylphenylboronic acid

Cat. No.: B2960987
CAS No.: 2377606-52-3
M. Wt: 267.29
InChI Key: SLLQNDQZNONIRM-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (CAS 2377606-52-3) is a multifunctional boronic acid ester serving as a high-value building block in organic synthesis and medicinal chemistry research. Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct biaryl scaffolds prevalent in pharmaceutical agents and functional materials . The presence of multiple halogen substituents (bromine, chlorine, and fluorine) on the aromatic ring provides distinct strategic advantages. These halogens offer orthogonal reactivity for sequential functionalization, allowing researchers to selectively modify the molecular structure at specific sites through various coupling methodologies . This makes the compound a versatile intermediate for constructing complex, highly substituted aromatic systems that are otherwise challenging to access. In drug discovery, this compound is particularly valuable for creating conformationally constrained inhibitors, a strategy used to enhance target affinity and selectivity for therapeutic targets such as kinases . The compound is for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-bromo-4-chloro-2-fluoro-3-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrClFO2/c1-3-6(10)5(9)2-4(7(3)11)8(12)13/h2,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLQNDQZNONIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)C)Cl)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

While specific case studies and comprehensive data tables for the applications of "5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid" are not available within the provided search results, the search results suggest its potential uses in organic synthesis. Boronic acids and their derivatives are versatile building blocks for the synthesis of complex molecules with applications in medicinal chemistry and materials science .

Here's what can be gathered from the search results:

Scientific Research Applications

  • Organic Synthesis: this compound can be employed as a reagent in various organic synthesis reactions.
  • Building Block: Boronic acids are versatile building blocks utilized in the synthesis of several biologically active compounds .
  • Cross-Coupling Reactions: Boronic acids are frequently used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds . The presence of bromine, chlorine, and fluorine substituents on the phenyl ring allows for selective functionalization and diversification of the molecule .
  • Medicinal Chemistry: The resulting compounds from reactions involving this compound may have potential applications in medicinal chemistry . Many boronic acid derivatives have been found to possess biological activity, including g-secretase inhibitors, antagonists of the human vanilloid receptor 1, adenosine A1 receptor, and dopamine D4 receptor .

General Information on Related Compounds

  • (4-Chloro-2-fluoro-3-methylphenyl)boronic acid: This related compound has the molecular formula C7H7BClFO2 and a CAS number of 944128-92-1 .
  • 3,5-Difluoro-4-methylphenylboronic acid: is a synthetic medicine and an industrial chemical for electronic material .

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Alkoxy Groups : Halogenated analogs (e.g., Cl, Br, F) exhibit higher reactivity in Suzuki couplings compared to methoxy-substituted derivatives due to stronger electron-withdrawing effects .
  • Steric vs.
  • Trifluoromethyl vs. Methyl : CF₃ groups () provide stronger electron withdrawal than CH₃, leading to faster reaction kinetics .

Biological Activity

5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can modulate enzyme activity and receptor interactions.

  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes. The presence of halogens (bromine and chlorine) enhances binding affinity through hydrophobic interactions and hydrogen bonding, which are critical in the modulation of enzyme activity.
  • Receptor Interaction : Similar to other boronic acids, this compound may interact with G protein-coupled receptors (GPCRs) and other cellular signaling pathways. For instance, studies have shown that certain boronic acids can inhibit chemokine receptors like CXCR1 and CXCR2, which are involved in inflammatory responses and cancer progression .

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound and its derivatives:

Activity Target IC50 (nM) Reference
Inhibition of CXCR1/2Chemokine receptors38 - 60
Antiproliferative activityLAPC-4 cancer cell lineVaries
Binding affinity to bromodomainBRD9Nanomolar

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various boronic acids, including derivatives similar to this compound, it was found that modifications at the ortho position (such as adding fluorine) significantly increased activity against cancer cell lines like LAPC-4. The study indicated that the structural configuration around the boronic acid moiety plays a crucial role in enhancing its biological efficacy .

Case Study 2: Chemokine Receptor Antagonism

A novel compound derived from phenylboronic acid exhibited potent noncompetitive antagonism against CXCR1 and CXCR2. This study demonstrated that such compounds could effectively inhibit chemokine-induced calcium flux in human polymorphonuclear cells, highlighting their potential as therapeutic agents in inflammatory diseases .

Research Findings

Recent research has focused on optimizing boronic acid derivatives for improved selectivity and potency against specific biological targets. Structural modifications have been shown to enhance binding affinities significantly while minimizing off-target effects. For example, the incorporation of electron-withdrawing groups like fluorine or chlorine at specific positions on the aromatic ring can lead to substantial increases in biological activity .

Q & A

Basic: What are the key considerations for synthesizing 5-bromo-4-chloro-2-fluoro-3-methylphenylboronic acid, and how can purity be validated?

Methodological Answer:
Synthesis typically involves sequential halogenation and boronation of a substituted benzene precursor. For example:

Halogenation: Start with 3-methyl-2-fluorophenol. Introduce bromine and chlorine via electrophilic substitution, ensuring regioselectivity using directing groups (e.g., meta-directing methyl or fluorine substituents) .

Boronation: Employ Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. Optimize reaction conditions (e.g., Pd(dppf)Cl₂ catalyst, 80°C in THF) to minimize deboronation side reactions .

Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water. Validate purity via:

  • HPLC (>97% purity threshold, C18 column, acetonitrile/water mobile phase) .
  • ¹H/¹³C NMR to confirm substitution patterns and absence of residual solvents .

Advanced: How do steric and electronic effects of substituents influence Suzuki-Miyaura coupling efficiency with this boronic acid?

Methodological Answer:
The bromo, chloro, fluoro, and methyl groups create a sterically congested and electron-deficient aromatic system. To optimize coupling:

  • Steric Effects: Use bulky ligands (e.g., SPhos or XPhos) to stabilize the Pd(0) catalyst and prevent oxidative addition bottlenecks .
  • Electronic Effects: Electron-withdrawing groups (Br, Cl, F) slow transmetallation. Counteract this by:
    • Increasing reaction temperature (90–110°C in toluene/water).
    • Adding inorganic bases (e.g., K₂CO₃) to deprotonate the boronic acid and accelerate transmetallation .
  • Case Study: Coupling with 4-iodotoluene achieved 85% yield under XPhos/Pd(OAc)₂ catalysis vs. 45% yield with PPh₃, highlighting ligand steric demand .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • ¹⁹F NMR: Identify fluorine’s chemical environment (δ ~ -110 ppm for ortho-fluorine vs. -105 ppm for para-fluorine) .
  • ¹H NMR: Methyl protons resonate at δ 2.3–2.5 ppm (split by adjacent fluorine, J ≈ 2–3 Hz) .
  • HRMS (ESI+): Confirm molecular ion [M+H]⁺ at m/z 284.932 (calculated for C₇H₅BBrClF).
  • FT-IR: B-O stretching at 1340–1310 cm⁻¹ and aromatic C-Br at 650 cm⁻¹ .

Advanced: How to resolve contradictions in reported yields for cross-coupling reactions involving this boronic acid?

Methodological Answer:
Yield discrepancies often arise from:

  • Solvent Polarity: Polar aprotic solvents (DMF, NMP) may stabilize Pd intermediates but increase side reactions (e.g., protodeboronation). Compare with toluene/ethanol systems .
  • Oxygen Sensitivity: Pd catalysts degrade in O₂. Use degassed solvents and inert atmosphere (N₂/Ar) to improve reproducibility .
  • Substrate Compatibility: Test aryl halides with varying electronic profiles (e.g., electron-rich vs. electron-poor partners). Document results in a table:
Aryl HalideCatalyst SystemYield (%)Reference
4-IodotoluenePd/XPhos85
2-NitrochlorobenzenePd/SPhos62

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure. Use a fume hood for weighing and reactions .
  • Storage: Store in amber vials at 2–8°C under inert gas (Ar) to prevent hydrolysis and oxidation .
  • Spill Response: Neutralize with damp sand, collect in sealed containers, and dispose via hazardous waste protocols. Avoid aqueous washdowns due to environmental toxicity .

Advanced: How can computational modeling predict reactivity trends for derivatives of this boronic acid?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states in Suzuki coupling. Key parameters:
    • ΔG‡ (transmetallation): Correlates with electron-deficient aryl systems requiring higher activation energy.
    • NPA Charges: Quantify boron’s electrophilicity; higher positive charge accelerates transmetallation .
  • Case Study: Substituent Hammett constants (σₚ for Br: +0.26, Cl: +0.23, F: +0.06) predict electronic effects on reaction rates .

Basic: What are common degradation pathways, and how can stability be monitored?

Methodological Answer:

  • Hydrolysis: Boronic acid → boroxin trimer in humid conditions. Monitor via:
    • TLC: Spot retention factor (Rf) decreases as hydrolysis progresses.
    • ¹¹B NMR: Shift from δ 28 ppm (boronic acid) to δ 18 ppm (boroxin) .
  • Oxidation: Air exposure forms phenolic byproducts. Stabilize with antioxidants (e.g., BHT) and store under argon .

Advanced: How to design a kinetic study for protodeboronation under varying pH conditions?

Methodological Answer:

  • Experimental Setup: Prepare boronic acid solutions (0.1 M in DMSO-d₆/D₂O mixtures) at pH 2–10 (adjusted with HCl/NaOH).
  • Data Collection: Use ¹H NMR to track aromatic proton integrals over time. Calculate rate constants (k) via first-order decay models.
  • Findings: Protodeboronation accelerates below pH 4 (acid-catalyzed) and above pH 8 (base-catalyzed), with minimal degradation at pH 6–7 .

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